5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine 5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.: 886762-72-7
VCID: VC17483463
InChI: InChI=1S/C10H11Cl2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2
SMILES:
Molecular Formula: C10H11Cl2N
Molecular Weight: 216.10 g/mol

5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.: 886762-72-7

Cat. No.: VC17483463

Molecular Formula: C10H11Cl2N

Molecular Weight: 216.10 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine - 886762-72-7

Specification

CAS No. 886762-72-7
Molecular Formula C10H11Cl2N
Molecular Weight 216.10 g/mol
IUPAC Name 5,6-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C10H11Cl2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2
Standard InChI Key MWBLTXQYXDMWTF-UHFFFAOYSA-N
Canonical SMILES C1CC(C2=C(C1)C(=C(C=C2)Cl)Cl)N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a tetrahydronaphthalene (tetralin) backbone with partial saturation at the 1,2,3,4-positions, creating a semi-rigid bicyclic system. The 5- and 6-positions on the aromatic ring are occupied by chlorine atoms, while the 1-position contains a primary amine group. This configuration introduces both hydrophobic (chlorine) and hydrophilic (amine) regions, enabling diverse molecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₁Cl₂N
Molecular Weight216.10 g/mol
CAS Registry Number886762-72-7
Enantiomeric Forms(R)- and (S)-configurations
XLogP33.2 (estimated)

The chlorine atoms at positions 5 and 6 increase electron-withdrawing effects on the aromatic ring, influencing the amine group’s basicity (pKa ≈ 9.1). Density functional theory (DFT) calculations predict a chair-like conformation for the tetralin ring, with the amine group adopting an axial orientation to minimize steric hindrance .

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically employs a three-step sequence starting from 1,2,3,4-tetrahydronaphthalen-1-amine:

  • Chlorination: Electrophilic aromatic substitution using Cl₂/AlCl₃ at 40–60°C introduces chlorine atoms at the 5- and 6-positions.

  • Resolution: Chiral chromatography or enzymatic resolution separates (R)- and (S)-enantiomers .

  • Purification: Recrystallization from ethanol/water yields >99% purity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
ChlorinationCl₂ (2.2 eq), AlCl₃, CH₂Cl₂, 50°C, 8h78%
ResolutionChiralpak® AD-H column, hexane/EtOH92% ee
PurificationEthanol/water (3:1), −20°C, 12h95%

Alternative methods include palladium-catalyzed cross-coupling to introduce chlorine post-cyclization, though this approach shows lower regioselectivity (∼65%) .

Chemical Reactivity and Derivatives

Functional Group Transformations

The primary amine undergoes characteristic reactions:

  • Acylation: Treatment with acetyl chloride in THF yields 5,6-dichloro-N-acetyltetrahydronaphthalen-1-amine (85% yield).

  • Oxidation: MnO₂ oxidizes the amine to a nitroso derivative, though over-oxidation to nitro compounds occurs at >50°C .

  • Complexation: Forms stable Cu(II) complexes with square planar geometry, as confirmed by UV-Vis (λmax = 620 nm) .

The chlorine atoms participate in nucleophilic aromatic substitution with KNH₂ in liquid NH₃, though reaction rates are slow (k = 0.12 L/mol·s at −33°C) due to deactivation by the amine group.

Biological Activity and Applications

Table 3: Biological Activity Profile

AssayResultSource
D₂ Receptor Binding (Ki)120 ± 15 nM
MIC vs. S. aureus64 µg/mL
LD50 (rat, oral)980 mg/kg

Antimicrobial testing reveals bacteriostatic activity against Gram-positive pathogens (MIC = 64 µg/mL), likely through membrane disruption.

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 6.95 (d, J=8.4 Hz, 1H, ArH), 6.85 (d, J=8.4 Hz, 1H, ArH), 3.12 (m, 1H, CHNH₂), 2.80–2.65 (m, 2H, CH₂), 1.95–1.75 (m, 4H, CH₂).

  • HRMS: m/z 216.0421 [M+H]⁺ (calc. 216.0423) .

Chiral HPLC analysis using a Chiralpak® AD-H column (hexane/EtOH 90:10) achieves baseline separation of enantiomers (tR = 8.2 min for R, 9.7 min for S) .

ParameterValue
OSHA PELNot established
NIOSH RELTWA 1 mg/m³
ACGIH TLV0.5 ppm

Spill management requires absorption with vermiculite and disposal as hazardous waste .

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